REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4](O)[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[CH2:3].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCCCC>O1CCCC1.C(Cl)(Cl)(Cl)Cl>[CH3:3][C:2]([C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[CH2:1]
|
Name
|
|
Quantity
|
16.02 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C(CC1=CC=CC=C1)O
|
Name
|
|
Quantity
|
78.7 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
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reactant
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Smiles
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CCCCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The solution was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 2 hours, whereupon a precipitate
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
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formed
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the precipitate was separated by filtration
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C#CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |